

Application Note: Mass Spectrometry

Fragmentation Analysis of Prothionamide-d5 for Quantitative Bioanalysis

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Compound of Interest

Compound Name: *Prothionamide-d5*

Cat. No.: *B12401600*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Prothionamide is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis.[1][2] It is a thioamide drug that requires metabolic activation to exert its antimycobacterial effect.[3] For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard, such as **Prothionamide-d5**, is essential for accurate quantification by mass spectrometry. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of **Prothionamide-d5** and a standard protocol for its analysis. The deuterium labeling on the propyl group provides a distinct mass shift, enabling its use as an ideal internal standard.

Quantitative Data Summary

The mass spectral data for Prothionamide and its deuterated analog, **Prothionamide-d5**, are summarized below. The fragmentation of **Prothionamide-d5**, where the five deuterium atoms are located on the propyl group, shows characteristic mass shifts in the fragment ions that retain this moiety.

Compound	Precursor Ion [M+H] ⁺ (m/z)	Major Fragment Ions (m/z)	Putative Neutral Loss
Prothionamide	181.08	153.08	C ₂ H ₄ (ethylene)
148.06	SH + NH ₃		
121.09	CSNH ₂ (thioformamide)		
Prothionamide-d ₅	186.11	154.09	C ₂ H ₂ D ₂
153.09	SH + NH ₃		
126.12	CSNH ₂ (thioformamide)		

Experimental Protocol: LC-MS/MS Analysis of Prothionamide-d₅

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of **Prothionamide-d₅** in a biological matrix, such as plasma, for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (**Prothionamide-d₅**) at a suitable concentration.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm) is suitable.[\[4\]](#)
- Mobile Phase A: 10 mM ammonium acetate in water, pH 6.0.[\[4\]](#)
- Mobile Phase B: Acetonitrile.[\[4\]](#)
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C

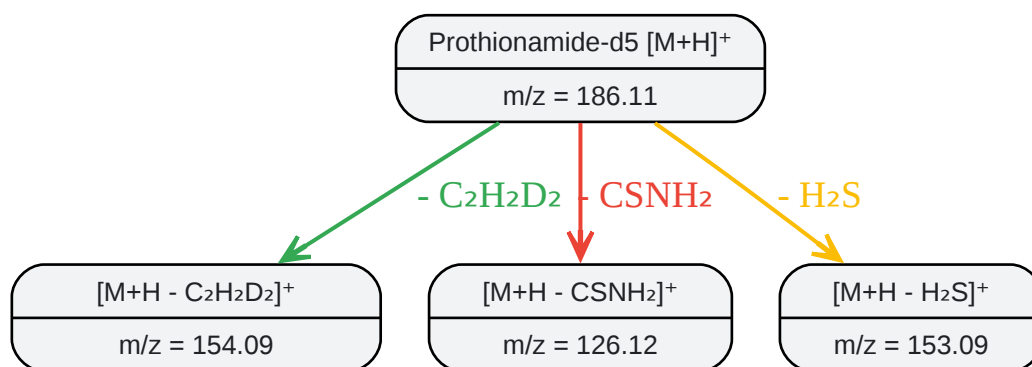
3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: ESI positive.

- Multiple Reaction Monitoring (MRM) Transitions:
 - Prothionamide: 181.1 → 121.1
 - **Prothionamide-d5**: 186.1 → 126.1
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
- Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Visualization of Fragmentation Pathway

The proposed fragmentation pathway for **Prothionamide-d5** is illustrated below. The protonated molecule undergoes collision-induced dissociation, leading to the formation of characteristic product ions.



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Caption: Proposed fragmentation pathway of **Prothionamide-d5**.

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